REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][N:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=1>CO>[NH:11]1[C:10]2=[CH:9][N:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=[C:5]2[CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C1=CC(=NC=C1[N+](=O)[O-])C(=O)OC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen gas for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
To this suspension was added Pd(10%)/C (1.90 g, 10 w/w %)
|
Type
|
CUSTOM
|
Details
|
the suspension was degassed for 5 more minutes
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
CUSTOM
|
Details
|
reached 45° C.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
consumed in the last 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to 20° C.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated on a hot plate to 80° C. internal temperature
|
Type
|
FILTRATION
|
Details
|
The hot suspension was filtered
|
Type
|
WASH
|
Details
|
the Pd(10%)/C solid was washed with a small portion of DMSO (50 mL)
|
Type
|
WASH
|
Details
|
The DMSO filtrate and washing
|
Type
|
ADDITION
|
Details
|
poured into water (600 mL)
|
Type
|
CUSTOM
|
Details
|
Off white solid product precipitated out
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=CN=C(C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |